(S)-3-Benzylpiperazine-2,5-dione
Overview
Description
Synthesis Analysis
(S)-3-Benzylpiperazine-2,5-dione and related compounds can be synthesized through several methods, often yielding optically active forms. These methods highlight the compound's reactivity, particularly towards addition reactions, due to its enamine and Michael reactivity, among others. Such synthetic flexibility allows for the creation of natural product analogues and precursors for α-amino or α-keto acid derivatives upon ring cleavage (Liebscher & Jin, 1999).
Molecular Structure Analysis
The molecular structure of (S)-3-Benzylpiperazine-2,5-dione derivatives, such as cyclic dipeptides, has been extensively studied. These investigations often involve X-ray crystallography to determine the compound's conformation and structural parameters. The piperazine-2,5-dione ring's boat conformation and the impact of various substituents on the molecule's overall structure have been particularly noted, demonstrating the molecule's conformational diversity (Acosta Quintero et al., 2018).
Chemical Reactions and Properties
(S)-3-Benzylpiperazine-2,5-dione undergoes various chemical reactions, including Diels-Alder cycloadditions, which allow for the construction of complex and biologically relevant structures. These reactions can be intermolecular or intramolecular and are influenced by the reactants' structure, highlighting the compound's utility in synthesizing complex organic molecules (Jin, Wessig, & Liebscher, 2001).
Scientific Research Applications
Versatility as Organic Substrates :
- 3-Ylidenepiperazine-2,5-diones and 3,6-diylidenepiperazine-2,5-diones are cyclic dipeptides, including (S)-3-Benzylpiperazine-2,5-dione, with applications in the synthesis of natural products and analogues. They show enamine and Michael reactivity and can be synthesized in optically active forms. These compounds are useful for producing α-amino or α-keto acid derivatives by cleaving the diketopiperazine ring (Liebscher & Jin, 1999).
Marine Bacteria Metabolites :
- Studies on marine bacteria Bacillus subtilis revealed compounds like 3-benzylpiperazine-2,5-dione. These substances are noteworthy for their potential biological activities and are being explored for their chemical constituents (Tao & Yue-hu, 2009).
Chiral Solvating Properties :
- (S)-3-Benzylpiperazine-2,5-dione has been studied for its ability to form diastereomeric hydrogen-bonded associates with racemic compounds, showcasing its potential as a chiral solvating agent in NMR spectroscopy (Wagger et al., 2007).
Conformational Studies :
- N4-methylation of (S)-3-Benzylpiperazine-2,5-dione derivatives was found to change their conformation from folded to extended. This structural shift is crucial for understanding the chemical behavior of these compounds (Nakao et al., 2016).
Structural Elaboration :
- Controlled C- and N-alkylation methods for 3-benzyloxycarbonylpiperazine-2,5-diones have been developed. These methods are instrumental in the structural elaboration of the piperazine-2,5-dione motif, which is essential in various synthetic applications (Chai, Elix, & Huleatt, 2003).
Reactivity with Amines :
- The E-enol-tosylate of S-3-benzyl-6-formylpiperazine-2,5-dione reacts with amines, leading to products important in chemical syntheses. Understanding these reaction pathways is key to utilizing these compounds in synthetic chemistry (Bhavaraju, McGregor, & Rosen, 2007).
properties
IUPAC Name |
(3S)-3-benzylpiperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-7-12-11(15)9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,15)(H,13,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOJHXFWJFSFAI-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Benzylpiperazine-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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